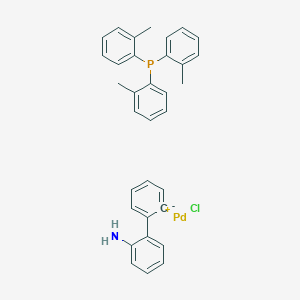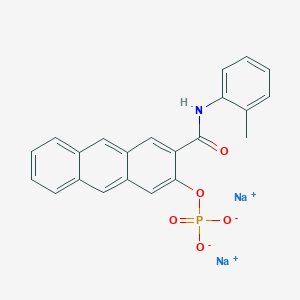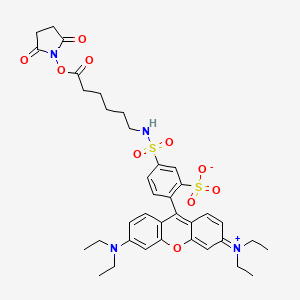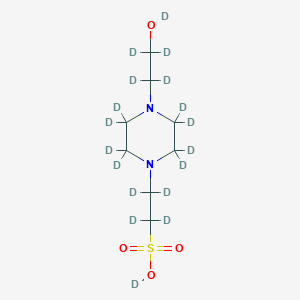
P(O-Tol)3 PD G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[tri(o-tolyl)phosphine][2-(2′-amino-1,1′-biphenyl)]palladium(II): , commonly referred to as P(O-Tol)3 PD G2 , is a palladium-based catalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P(O-Tol)3 PD G2 involves the reaction of tri(o-tolyl)phosphine with chloro[2-(2′-amino-1,1′-biphenyl)]palladium(II) . The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: In industrial settings, the production of This compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: P(O-Tol)3 PD G2 is known for its versatility in catalyzing various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Hiyama Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. The presence of a base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction .
Wissenschaftliche Forschungsanwendungen
Chemistry: P(O-Tol)3 PD G2 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high efficiency and selectivity make it a preferred catalyst in the synthesis of complex molecules .
Biology and Medicine: In the biomedical field, This compound is employed in the synthesis of pharmaceutical intermediates. Its ability to catalyze reactions under mild conditions is particularly advantageous for the synthesis of sensitive bioactive compounds.
Industry: Industrially, This compound is used in the production of fine chemicals and agrochemicals. Its role in facilitating efficient and scalable reactions makes it a valuable asset in large-scale manufacturing processes.
Wirkmechanismus
P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .
Vergleich Mit ähnlichen Verbindungen
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis[tris(2-methylphenyl)phosphine]palladium
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: P(O-Tol)3 PD G2 stands out due to its air stability and bulky electron-rich dialkylbiaryl phosphine ligand. These features contribute to its high reactivity and selectivity in cross-coupling reactions, making it a superior choice for various synthetic applications .
Eigenschaften
Molekularformel |
C33H31ClNPPd |
|---|---|
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
HLALSHRZDNLGDQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)










